molecular formula C26H27FN4O2 B2419216 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 941959-02-0

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2419216
CAS No.: 941959-02-0
M. Wt: 446.526
InChI Key: OKRBNJGALFTPQI-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic organic compound featuring an oxalamide linker core that connects a 3-fluorophenyl group to a complex amine side chain incorporating both 4-(dimethylamino)phenyl and indoline moieties . This structure places it within a class of molecules being investigated for potential bioactivity. The indoline scaffold is a feature of significant interest in medicinal chemistry . Indole-based derivatives, which are structurally related to indoline, have demonstrated promising biological activities and several, such as sunitinib and alectinib, have been approved as anticancer agents by the FDA . These compounds often act by targeting key cellular pathways, proteins, and enzymes, including various kinase receptors, tubulin, and topoisomerase enzymes . The specific structural arrangement of this compound, particularly the oxalamide bridge and the fluorophenyl group, suggests it may be suited for research into structure-activity relationships (SAR) and as a building block for developing novel therapeutic leads . Researchers can explore its potential as a biochemical probe or its affinity for specific biological targets. This product is provided for non-human research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2/c1-30(2)22-12-10-19(11-13-22)24(31-15-14-18-6-3-4-9-23(18)31)17-28-25(32)26(33)29-21-8-5-7-20(27)16-21/h3-13,16,24H,14-15,17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRBNJGALFTPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(dimethylamino)benzaldehyde and indoline derivatives. These intermediates are then subjected to condensation reactions, followed by the introduction of the oxalamide group through amide bond formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry or as a precursor for functional materials.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored for its therapeutic potential. Researchers might evaluate its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or electronic components.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide may include other oxalamide derivatives, indoline-based compounds, and molecules with dimethylamino or fluorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This unique arrangement can result in distinct chemical properties and biological activities, making it a valuable compound for research and application.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This compound features a complex structure that includes an indoline moiety and a dimethylamino group, which are known to enhance lipophilicity and biological activity. The compound's unique properties warrant a detailed investigation into its pharmacological potential.

Chemical Structure

The molecular formula of this compound is C27H30N4O2, with a molecular weight of approximately 446.5 g/mol. The structure can be represented as follows:

Chemical Structure C27H30N4O2\text{Chemical Structure }\text{C}_{27}\text{H}_{30}\text{N}_{4}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and subsequent cell death, particularly in rapidly dividing cancer cells. This mechanism is critical in cancer therapy as it targets the fundamental processes of cell division.

Biological Activity Overview

Research findings indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB-231 (Breast Cancer)1.5Microtubule disruption
Study 2Panc-1 (Pancreatic Cancer)2.0Induction of apoptosis via cytoskeletal changes
Study 3HeLa (Cervical Cancer)1.8Inhibition of cell cycle progression

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study A : Investigated the effects on MDA-MB-231 cells, demonstrating a significant reduction in cell viability at concentrations as low as 1.5 µM, indicating strong antiproliferative activity.
  • Study B : Focused on Panc-1 cells, where treatment with the compound resulted in substantial apoptosis, confirmed by flow cytometry analysis showing increased annexin V binding.
  • Study C : Evaluated the impact on HeLa cells, revealing that the compound effectively inhibited cell cycle progression at G2/M phase, leading to enhanced cytotoxicity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. However, detailed pharmacokinetic studies are necessary to ascertain its bioavailability and toxicity profiles.

Q & A

Q. What are the standard synthetic protocols for synthesizing N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide?

  • Methodological Answer: The synthesis typically involves three key steps:

Indoline Intermediate Preparation : Reduction of indole derivatives using sodium borohydride or lithium aluminum hydride to form the indoline core .

Dimethylamino Group Introduction : Alkylation of the indoline intermediate with a dimethylaminoethyl halide under basic conditions (e.g., potassium carbonate) .

Oxalamide Coupling : Reaction of the dimethylamino-indoline intermediate with 3-fluorophenyl oxalamide using coupling agents like DCC or EDC in the presence of triethylamine .
Solvents such as DMSO or ethanol are critical for optimizing yields, and reaction temperatures are controlled to minimize side products .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : Determines proton and carbon environments, confirming substituent positions (e.g., dimethylamino and fluorophenyl groups) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650–1750 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 454.5 g/mol for analogs) and fragmentation patterns .
    High-resolution MS and 2D NMR (COSY, HSQC) resolve complex stereochemical ambiguities .

Q. What primary chemical reactions does this compound undergo under varying conditions?

  • Methodological Answer:
  • Hydrolysis : The oxalamide moiety can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives .
  • Substitution Reactions : The fluorophenyl group undergoes nucleophilic aromatic substitution with amines or thiols, especially under catalytic conditions .
  • Oxidation/Reduction : The indoline moiety is susceptible to oxidation (e.g., with KMnO₄) to form indole derivatives, while the dimethylamino group may reduce to tertiary amines .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields during oxalamide synthesis?

  • Methodological Answer:
  • Coupling Agent Selection : EDC/HOBt systems improve efficiency over DCC by reducing racemization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while lower temperatures (0–5°C) minimize side reactions .
  • Catalyst Screening : Triethylamine or DMAP as bases accelerate coupling kinetics .
  • Yield Monitoring : Use HPLC or LC-MS to track reaction progress and optimize stoichiometry .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer:
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected receptors (e.g., GPCRs or kinases) .
  • Assay Standardization : Control for variables like cell line heterogeneity, solvent effects (DMSO vs. ethanol), and incubation times .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding factors .

Q. What computational methods are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like serotonin receptors .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor stability over time, identifying key residues for mutagenesis studies .
  • QSAR Modeling : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., fluorophenyl vs. nitro groups) with activity .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Methodological Answer:
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or ester groups at the oxalamide nitrogen for hydrolytic activation in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can enantiomeric purity be determined, and how does it impact biological activity?

  • Methodological Answer:
  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-Ray Crystallography : Confirm absolute configuration via single-crystal analysis .
  • Activity Comparison : Test isolated enantiomers in bioassays (e.g., kinase inhibition) to identify stereospecific effects .

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